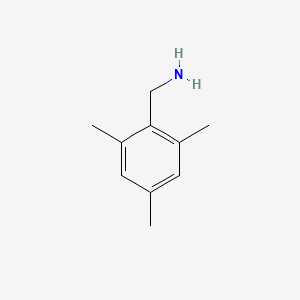

2,4,6-Trimethylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSRAILDFBJNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332514 | |

| Record name | 2,4,6-Trimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40393-99-5 | |

| Record name | 2,4,6-Trimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trimethylbenzylamine CAS number

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

CAS Number: 40393-99-5

This technical guide provides a comprehensive overview of this compound, a versatile organic compound utilized in various fields of chemical synthesis and research. The document details its chemical and physical properties, synthesis methodologies, key applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core with three methyl group substitutions at the 2, 4, and 6 positions of the benzene ring.[1] This substitution pattern imparts significant steric bulk, which influences its reactivity and applications.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40393-99-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | [1] |

| Synonyms | 1-Mesitylmethanamine, Mesitylmethanamine | [2][3] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 232 °C (approx.) / 246.46 °C at 760 mmHg | [1][2] |

| Density | 0.943 g/cm³ | [2] |

| Refractive Index | 1.536 - 1.538 | [1][2] |

| Flash Point | 102.404 °C | [2] |

| InChI Key | DGSRAILDFBJNQI-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C(=C1)C)CN)C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and purity.

Synthesis via Nitration and Reduction of Mesitylene

A primary method for synthesizing the related compound 2,4,6-trimethylaniline (mesidine) involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by a reduction step, which provides a pathway to the benzylamine derivative.[4]

Experimental Protocol:

-

Nitration of Mesitylene:

-

Catalytic Hydrogenation (Reduction):

-

The resulting 2,4,6-trimethyl nitrobenzene is subjected to catalytic hydrogenation.

-

A Nickel (Ni) catalyst is commonly used for this reduction.[4]

-

The hydrogenation is carried out under pressure (1-3 MPa) and at an elevated temperature (90-170 °C).[4]

-

This process reduces the nitro group to an amine, yielding 2,4,6-trimethylaniline. Further functional group manipulation would be required to arrive at the benzylamine.

-

Caption: Synthesis pathway for a key precursor.

Other Synthetic Routes

-

Alkylation of Aniline: This method involves the alkylation of aniline using trimethylchloromethane under basic conditions.[1]

-

Reduction of Nitriles: Synthesis can also be achieved by the reduction of the corresponding cyanomesitylene (2,4,6-trimethylbenzonitrile) via catalytic hydrogenation.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate and building block in several areas of chemical science.

-

Pharmaceutical Synthesis: The compound serves as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][5] Its derivatives are explored in the development of new drugs.

-

Dye Manufacturing: It is used as a precursor in the synthesis of various dyes due to its ability to participate in coupling reactions.[1]

-

Coordination Chemistry: In chemical research, it functions as a ligand in coordination chemistry.[1] The steric hindrance provided by the methyl groups can stabilize specific metal complexes.

-

N-Heterocyclic Carbene (NHC) Synthesis: It is involved in the synthesis of N-heterocyclic carbenes, which are important organocatalysts.[1]

-

Electrophilic Aminations: Related structures, O-2,4,6-trimethylbenzoyl hydroxylamines, are used in transition-metal-free electrophilic amination reactions to produce polyfunctional tertiary amines.[6]

Caption: Structure-application relationships.

Safety and Handling

This compound is associated with significant health hazards and requires careful handling in a laboratory setting.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3] |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Signal Word: Danger[3]

Precautionary Statements (selection):

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, while working in a well-ventilated fume hood.

References

- 1. Buy this compound | 40393-99-5 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C10H15N | CID 458433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2,4,6-Trimethylbenzylamine (CAS No: 40393-99-5), a substituted aromatic amine with significant applications in organic synthesis. Its unique sterically hindered structure influences its reactivity, making it a valuable intermediate in the production of dyes and pharmaceuticals.[1]

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₅N.[1] It features a benzylamine core with three methyl groups substituted at the 2, 4, and 6 positions of the benzene ring. While some vendors classify it as a solid, it is often characterized as a liquid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its closely related structural analog, 2,4,6-Trimethylaniline, for comparison.

| Property | Value (this compound) | Value (2,4,6-Trimethylaniline) | Reference |

| Molecular Formula | C₁₀H₁₅N | C₉H₁₃N | [1][2] |

| Molecular Weight | 149.23 g/mol | 135.21 g/mol | [1][2] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | 2,4,6-Trimethylaniline | [1][3] |

| Boiling Point | ~232 °C | 232-234 °C | [1][4] |

| Melting Point | Data not available | -5 °C | [4] |

| Density | Data not available | 0.963 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.5360 - 1.5380 | n20/D 1.551 | [1][2] |

| Water Solubility | Predicted to be low | Insoluble | [4] |

| CAS Number | 40393-99-5 | 88-05-1 | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectroscopic data based on the compound's structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | s | 2H | Ar-H |

| ~3.70 | s | 2H | -CH₂ -NH₂ |

| ~2.30 | s | 6H | 2,6-Ar-CH₃ |

| ~2.25 | s | 3H | 4-Ar-CH₃ |

| ~1.40 | br s | 2H | -NH₂ |

Note: The amine proton shift is highly variable and depends on solvent and concentration.

Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~137.0 | C -CH₂NH₂ |

| ~136.5 | C -CH₃ (at C4) |

| ~135.8 | C -CH₃ (at C2, C6) |

| ~129.0 | Ar-C H |

| ~40.0 | -C H₂-NH₂ |

| ~21.0 | Ar-C H₃ (at C4) |

| ~19.5 | Ar-C H₃ (at C2, C6) |

Mass Spectrometry (MS) Data

Under electron ionization (EI), the molecule is expected to exhibit a molecular ion peak and undergo characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 149.12 | Molecular Ion [M]⁺ |

| 150.13 | [M+H]⁺ (Predicted for ESI)[5] |

| 132.11 | [M-NH₂]⁺ (Loss of amino radical) |

| 119.09 | [M-CH₂NH₂]⁺ (Benzylic cleavage, tropylium-like ion) |

| 91.05 | Tropylium ion [C₇H₇]⁺ |

Chemical Reactivity and Applications

As a primary amine, this compound undergoes typical amine reactions, which are fundamental to its use as a synthetic intermediate.

-

Acid-Base Reactions: It readily reacts with acids to form ammonium salts.[1]

-

Nucleophilic Substitution: The lone pair on the nitrogen atom allows it to act as a nucleophile, reacting with electrophiles like alkyl halides.[1]

-

Condensation Reactions: It can condense with aldehydes and ketones to form the corresponding imines (Schiff bases).[1] This reaction is a key step in reductive amination procedures.

The steric hindrance provided by the ortho-methyl groups can influence the kinetics of these reactions compared to less substituted benzylamines. Its primary applications are as a precursor in the synthesis of dyes and as an intermediate for active pharmaceutical ingredients.[1]

Experimental Protocols

A common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4,6-trimethylbenzaldehyde.

Synthesis via Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This two-step, one-pot procedure involves the initial formation of an imine from the aldehyde and ammonia, followed by in-situ reduction with a hydride reagent such as sodium borohydride.

Reagents and Materials:

-

2,4,6-Trimethylbenzaldehyde

-

Ammonium acetate (or aqueous ammonia)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol. Add a solution of ammonium acetate (10 eq) or an excess of aqueous ammonia. Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the consumption of the aldehyde.

-

Reduction: Once imine formation is substantially complete (typically after 1-3 hours), cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol on a rotary evaporator. Add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove salts and any unreacted starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Distillation under Reduced Pressure: This is suitable for purifying liquids with high boiling points that may decompose at atmospheric pressure.

-

Flash Column Chromatography: Purification can be performed on silica gel using a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some suppliers also list H314 (Causes severe skin burns and eye damage).[6]

-

Precautionary Codes: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- 1. Buy this compound | 40393-99-5 [smolecule.com]

- 2. 2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]

- 4. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

2,4,6-Trimethylbenzylamine molecular weight

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound, also known as mesitylmethylamine, is an aromatic amine characterized by a benzylamine core with three methyl groups substituted on the benzene ring at positions 2, 4, and 6. This substitution pattern imparts significant steric bulk, which influences its reactivity.[1]

Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 149.23 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₅N | [1][2][3][4][5] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | [1][2][4] |

| CAS Number | 40393-99-5 | [1][2][4] |

| Physical Form | Solid / Liquid | [1][3] |

| Boiling Point | ~232 °C | [1] |

| Refractive Index | 1.5360 - 1.5380 | [1] |

| SMILES | CC1=CC(=C(C(=C1)C)CN)C | [1] |

| InChI Key | DGSRAILDFBJNQI-UHFFFAOYSA-N | [1][2][3][4][5] |

Note on Physical Form: There is conflicting information regarding the physical state of this compound at room temperature, with some sources describing it as a liquid and others as a solid.[1][3][5] This discrepancy may be due to variations in purity or ambient temperature.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a two-step process starting from mesitylene. The first step involves the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde, followed by reductive amination to yield the target primary amine.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde (Formylation)

This procedure is adapted from a known method for the formylation of mesitylene.[6]

-

Reaction Setup: In a dry 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 60.0 g of mesitylene and 300 mL of anhydrous dichloromethane.

-

Cooling: Cool the mixture to 0°C using an ice-water bath.

-

Catalyst Addition: Slowly add 200.0 g of anhydrous aluminum chloride in portions, ensuring the internal temperature does not exceed 10°C.

-

Reagent Addition: Once the catalyst has been added, begin the dropwise addition of dichloromethyl methyl ether, maintaining the reaction temperature at 0-5°C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into 500 g of crushed ice with vigorous stirring. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash three times with 100 mL of water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.[6]

Step 2: Synthesis of this compound (Reductive Amination)

This is a general procedure for reductive amination.

-

Reaction Setup: In a round-bottom flask, dissolve the 2,4,6-trimethylbenzaldehyde (0.5 mmol) obtained from the previous step in a suitable solvent such as methanol or water (1 mL).[7]

-

Amine Source: Add a source of ammonia, such as an aqueous solution of ammonia or ammonium chloride.

-

Reducing Agent: Add a reducing agent. For laboratory scale, sodium borohydride is a common choice. Alternatively, for a greener synthesis, systems like B₂(OH)₄/H₂O catalyzed by a ruthenium complex can be used.[7]

-

Reaction: Stir the mixture at room temperature. The reaction typically proceeds for 4-10 hours.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated. The final product, this compound, is purified by column chromatography.[7]

Synthesis Workflow Diagram

Caption: Synthesis pathway of this compound from Mesitylene.

Analytical Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the two aromatic protons. - A singlet for the benzylic CH₂ protons. - A singlet for the NH₂ protons. - Two singlets for the methyl groups at positions 2, 6 and position 4. |

| ¹³C NMR | - Signals corresponding to the distinct carbon atoms of the trimethylphenyl group and the benzylic carbon. |

| IR Spectroscopy | - N-H stretching bands characteristic of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - C-H stretching bands for aromatic and aliphatic groups. - Aromatic C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 149.23 g/mol . |

General Analytical Workflow

Caption: General workflow for the synthesis and characterization.

Reactivity and Applications

As a primary amine, this compound undergoes typical reactions of this functional group, including:

-

Acid-Base Reactions: It reacts with acids to form ammonium salts.

-

Nucleophilic Substitution: The amine group acts as a nucleophile, reacting with electrophiles such as alkyl halides.

-

Condensation Reactions: It can react with aldehydes and ketones to form imines.

Its primary application is as a building block in organic synthesis, particularly in the production of dyes and pharmaceutical compounds where the sterically hindered aromatic moiety is a desired structural feature.[1]

Role as a Chemical Intermediate

Caption: Role as a building block in chemical synthesis.

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[3][5]

-

Precautionary Statements: Requires careful handling, including avoiding ingestion, skin contact, and inhalation. Personal protective equipment is mandatory when handling this compound.[3][5]

Conclusion

This compound is a valuable chemical compound with a unique sterically hindered structure. This guide has provided a detailed overview of its fundamental properties, a plausible synthesis protocol, and methods for its analytical characterization. Understanding these technical aspects is crucial for its effective and safe utilization in research and industrial applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]

- 3. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]

- 4. This compound | C10H15N | CID 458433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for producing 2,4,6-trimethylbenzylamine, a valuable building block in pharmaceutical and chemical research. The information presented herein is intended to equip researchers with the necessary details to select and implement the most suitable synthesis strategy for their specific needs.

Introduction

This compound, also known as mesitylmethylamine, is an organic compound characterized by a benzylamine core substituted with three methyl groups on the aromatic ring. This substitution pattern imparts unique steric and electronic properties, making it a crucial intermediate in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the methyl groups can influence the pharmacological activity and metabolic stability of the final products. This guide details several viable synthetic pathways, complete with experimental protocols and comparative data, to facilitate its efficient preparation in a laboratory setting.

Comparative Summary of Synthetic Routes

Four principal synthetic strategies for this compound are outlined below. The choice of route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

| Route | Starting Material | Key Transformation(s) | Reagents | Reported Yield | Advantages | Disadvantages |

| 1 | 2,4,6-Trimethylbenzaldehyde | Reductive Amination | NH3, H2, Raney Ni | High (general) | Direct, potentially high yielding | Requires handling of gaseous ammonia and hydrogen, specialized hydrogenation equipment |

| 2 | 2,4,6-Trimethylbenzaldehyde | Oxime Formation & Reduction | NH2OH·HCl; Zn, Acetic Acid | High (general) | Avoids high-pressure hydrogenation | Two-step process |

| 3 | 2,4,6-Trimethylbenzyl Halide | Delépine Reaction | Hexamethylenetetramine, HCl | Good (general) | Selective for primary amines | Requires synthesis of the benzyl halide precursor; use of chloroform |

| 4 | 2,4,6-Trimethylaniline | Sandmeyer Reaction & Nitrile Reduction | NaNO2, CuCN; Reducing agent (e.g., LiAlH4) | Moderate (multi-step) | Utilizes a common starting material | Multi-step, involves toxic cyanide salts and potent reducing agents |

Route 1: Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This is a direct and often high-yielding approach to this compound. The reaction involves the condensation of 2,4,6-trimethylbenzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Synthesis Pathway

Caption: Reductive amination of 2,4,6-trimethylbenzaldehyde.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a stainless-steel autoclave, charge 2,4,6-trimethylbenzaldehyde, a suitable solvent (e.g., methanol), and a catalytic amount of Raney Nickel.

-

Ammonia Addition: Cool the autoclave and introduce liquefied ammonia.

-

Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-12 MPa) and heat to the reaction temperature (e.g., 50-100 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and depressurizing the reactor, filter the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.

Note: The reaction conditions, particularly temperature, pressure, and catalyst loading, should be optimized for this specific substrate.

Route 2: Reduction of 2,4,6-Trimethylbenzaldehyde Oxime

This two-step route involves the initial conversion of the aldehyde to its corresponding oxime, followed by reduction to the primary amine. This method avoids the need for high-pressure hydrogenation equipment.

Synthesis Pathway

Caption: Synthesis via oxime formation and reduction.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

A general procedure for the synthesis of oximes from aldehydes can be followed.

-

Reaction Mixture: Dissolve 2,4,6-trimethylbenzaldehyde in a suitable solvent such as ethanol.

-

Oxime Formation: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the aldehyde solution.

-

Reaction Completion: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation: The product can be isolated by precipitation upon addition of water, followed by filtration and washing.

Step 2: Reduction of 2,4,6-Trimethylbenzaldehyde Oxime

A general and efficient method for the reduction of oximes to amines utilizes zinc dust in acetic acid.[2]

-

Reaction Setup: In a round-bottom flask, dissolve the 2,4,6-trimethylbenzaldehyde oxime in glacial acetic acid.

-

Reduction: To the stirred solution at room temperature, add zinc dust portion-wise. The reaction is typically exothermic.

-

Reaction Completion: Continue stirring for a specified time (e.g., 15 minutes to 1 hour) after the addition is complete. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove excess zinc and zinc acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is then made basic with a strong base (e.g., NaOH solution) to liberate the free amine.

-

Purification: Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent in vacuo. The product can be further purified by distillation. A reported yield for a similar reaction is around 90%.[2]

Route 3: Synthesis via the Delépine Reaction

The Delépine reaction provides a method for synthesizing primary amines from reactive alkyl halides, such as benzyl halides, using hexamethylenetetramine.[3][4][5] This route requires the preparation of a 2,4,6-trimethylbenzyl halide as a precursor.

Synthesis Pathway

Caption: The Delépine reaction pathway.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Halide (e.g., Bromide)

This can be achieved via radical bromination of mesitylene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under reflux.

Step 2: Delépine Reaction

-

Salt Formation: Dissolve 2,4,6-trimethylbenzyl bromide in a solvent like chloroform and add an equimolar amount of hexamethylenetetramine. The resulting quaternary ammonium salt typically precipitates from the solution and can be collected by filtration.[4]

-

Hydrolysis: Suspend the collected salt in a mixture of concentrated hydrochloric acid and ethanol.

-

Reaction Completion: Reflux the mixture until the hydrolysis is complete.

-

Work-up: After cooling, the reaction mixture is worked up to isolate the amine hydrochloride salt.

-

Isolation of Free Amine: The free amine is liberated by treatment with a base, followed by extraction and purification as described in the previous routes.

Route 4: Synthesis from 2,4,6-Trimethylaniline via the Sandmeyer Reaction

This multi-step pathway begins with the readily available 2,4,6-trimethylaniline (mesidine). The amino group is first converted to a nitrile via the Sandmeyer reaction, which is then reduced to the target benzylamine.

Synthesis Pathway

Caption: Synthesis via Sandmeyer reaction and nitrile reduction.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzonitrile (Sandmeyer Reaction)

A general procedure for the Sandmeyer reaction can be adapted.[6][7]

-

Diazotization: Dissolve 2,4,6-trimethylaniline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The product is isolated by extraction and purified by distillation or crystallization.

Step 2: Reduction of 2,4,6-Trimethylbenzonitrile

The nitrile can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend LiAlH4 in a dry ether solvent (e.g., diethyl ether or THF).

-

Nitrile Addition: Slowly add a solution of 2,4,6-trimethylbenzonitrile in the same dry solvent to the LiAlH4 suspension, maintaining a controlled temperature.

-

Reaction Completion: After the addition, the reaction may be stirred at room temperature or gently refluxed to ensure completion.

-

Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Isolation and Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. The organic layer is then dried and concentrated to give the crude product, which can be purified by distillation.

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The choice of the optimal pathway is contingent upon the specific requirements of the research or development project, including scale, available equipment, and cost considerations. The reductive amination of 2,4,6-trimethylbenzaldehyde and the reduction of its oxime represent the most direct approaches. The Delépine and Sandmeyer reaction sequences offer viable alternatives when starting from different precursors. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.

References

- 1. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Delepine reaction [organic-chemistry.org]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2,4,6-trimethylphenyl)methanamine

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzylamine, known by its IUPAC name (2,4,6-trimethylphenyl)methanamine. It is a sterically hindered primary amine with significant applications in organic synthesis, coordination chemistry, and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its potential role in drug development, particularly as a building block for bioactive molecules.

Chemical Identity and Properties

(2,4,6-trimethylphenyl)methanamine is an aromatic amine characterized by a benzylamine core with three methyl group substituents on the phenyl ring at the 2, 4, and 6 positions. This substitution pattern imparts significant steric bulk, which influences its reactivity and physicochemical properties.

Table 1: Physicochemical and Spectroscopic Data for (2,4,6-trimethylphenyl)methanamine

| Property | Value | Reference |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | [1][2] |

| CAS Number | 40393-99-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2][3] |

| Molecular Weight | 149.23 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Boiling Point | ~232 °C | [2] |

| Refractive Index | 1.5360 to 1.5380 | [2] |

| InChI | InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3 | [1][2][3] |

| InChIKey | DGSRAILDFBJNQI-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1=CC(=C(C(=C1)C)CN)C | [2][3] |

| Predicted XlogP | 1.9 | [1] |

Synthesis and Experimental Protocols

The synthesis of (2,4,6-trimethylphenyl)methanamine can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitrile, 2,4,6-trimethylbenzonitrile. Below is a representative experimental protocol for this transformation.

Experimental Protocol: Synthesis via Reduction of 2,4,6-Trimethylbenzonitrile

Objective: To synthesize (2,4,6-trimethylphenyl)methanamine by the lithium aluminum hydride (LAH) reduction of 2,4,6-trimethylbenzonitrile.

Materials:

-

2,4,6-trimethylbenzonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

LAH Suspension: Carefully add lithium aluminum hydride (e.g., 2.0 g, 52.7 mmol) to 100 mL of anhydrous diethyl ether in the flask. Stir the suspension.

-

Substrate Addition: Dissolve 2,4,6-trimethylbenzonitrile (e.g., 5.0 g, 34.4 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.

-

Quenching: Cool the reaction flask in an ice bath. Cautiously and slowly add 2 mL of distilled water dropwise to quench the excess LAH. Follow this with the dropwise addition of 2 mL of 15% sodium hydroxide solution, and then another 6 mL of distilled water. A granular precipitate should form.

-

Workup: Stir the mixture for an additional 30 minutes, then filter the solid salts and wash them thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (2,4,6-trimethylphenyl)methanamine.

-

Purification: The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

Benzylamines are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The unique steric and electronic properties of the 2,4,6-trimethyl substituted benzylamine make it an interesting building block for creating novel therapeutic agents.

Role as a Bioactive Scaffold

Substituted benzylamines have been identified as potent inhibitors of various enzymes. For instance, derivatives of aryl benzylamines have shown inhibitory activity against 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[4] The bulky 2,4,6-trimethylphenyl group can be utilized to probe and occupy specific hydrophobic pockets within an enzyme's active site, potentially enhancing potency and selectivity.

Hypothetical Signaling Pathway Inhibition

The inhibition of 17β-HSD3 disrupts the conversion of androstenedione to testosterone, a key step in androgen biosynthesis. By reducing intratumoral androgen levels, inhibitors can slow the proliferation of hormone-dependent cancer cells. The diagram below illustrates this targeted pathway.

Caption: Inhibition of testosterone synthesis by a hypothetical benzylamine derivative.

Utility in Chemical Synthesis

Beyond its direct biological applications, (2,4,6-trimethylphenyl)methanamine is a valuable precursor in organic synthesis, particularly for the creation of sterically demanding ligands used in catalysis.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

The amine can be used to synthesize N,N'-dimesityl substituted diamines, which are key precursors to some of the most widely used N-heterocyclic carbene (NHC) ligands, such as SIMes. These ligands are crucial for stabilizing metal centers in catalysts used for cross-coupling reactions, olefin metathesis, and other advanced chemical transformations.

The general workflow for the synthesis and application of such a ligand is outlined below.

Caption: Workflow from benzylamine precursor to NHC ligand and catalytic application.

References

- 1. This compound | C10H15N | CID 458433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 40393-99-5 [smolecule.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Safety Guide: 2,4,6-Trimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2,4,6-trimethylbenzylamine (CAS No. 40393-99-5), a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research environment.

Section 1: Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (2,4,6-trimethylphenyl)methanamine, Mesitylmethanamine |

| CAS Number | 40393-99-5[1] |

| Molecular Formula | C₁₀H₁₅N[1] |

| Molecular Weight | 149.23 g/mol [1] |

| Appearance | Solid |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

GHS Pictograms:

Signal Word: Danger [2]

Section 3: Toxicological Data

Section 4: Experimental Protocols for Hazard Evaluation

The hazard classifications are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Test Guideline 423): This test involves the administration of the substance to animals in a stepwise procedure to determine the dose at which mortality occurs. Observations for signs of toxicity are made over a 14-day period.

Dermal Irritation (as per OECD Test Guideline 404): This test assesses the potential of a substance to cause skin irritation. A small amount of the substance is applied to the shaved skin of an animal, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.

Eye Irritation (as per OECD Test Guideline 405): This test evaluates the potential for a substance to cause eye damage. A small amount of the substance is instilled into the eye of an animal, and the eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals.

Section 5: Safe Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids. As an amine, it can undergo exothermic reactions with acids.

Section 6: Emergency Procedures

First-Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Remove immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides and carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 5).

-

Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

-

Wash the spill area thoroughly with soap and water.

Section 7: Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for responding to a spill of this compound.

References

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzylamine, a versatile primary amine with significant applications in synthetic chemistry and potential relevance to drug discovery. This document details its chemical structure, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its role as a precursor in the synthesis of N-heterocyclic carbenes (NHCs) and discusses the antimicrobial activities observed in related benzylamine derivatives. Detailed experimental protocols and spectroscopic data are provided to support further research and application development.

Chemical Structure and Properties

This compound, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core with three methyl groups substituted at the 2, 4, and 6 positions of the benzene ring.[1]

Structural Formula:

Figure 1: Structural formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | [1] |

| CAS Number | 40393-99-5 | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Monoisotopic Mass | 149.120449483 Da | [1][2] |

| Appearance | Solid | |

| Topological Polar Surface Area | 26 Ų | [1] |

| XLogP3 | 1.9 | [1] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. Although a complete experimental spectrum is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic protons (2H): A singlet is expected around δ 6.8-7.0 ppm.

-

Methylene protons (-CH₂-): A singlet is expected around δ 3.7-3.9 ppm.

-

Methyl protons (para-CH₃, 3H): A singlet is expected around δ 2.2-2.3 ppm.

-

Methyl protons (ortho-CH₃, 6H): A singlet is expected around δ 2.3-2.4 ppm.

-

Amine protons (-NH₂): A broad singlet, whose chemical shift is concentration-dependent, is expected around δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic C (quaternary, C-NH₂): ~138 ppm

-

Aromatic C (quaternary, C-CH₃): ~136-137 ppm

-

Aromatic C-H: ~128-129 ppm

-

Methylene C (-CH₂-): ~45 ppm

-

Methyl C (para-CH₃): ~21 ppm

-

Methyl C (ortho-CH₃): ~19 ppm

Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of an amino group or cleavage of the benzylic C-C bond. Predicted adduct m/z values include [M+H]⁺ at 150.12773 and [M+Na]⁺ at 172.10967.[2]

Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method is the reduction of 2,4,6-trimethylbenzonitrile.

Synthesis via Reduction of 2,4,6-Trimethylbenzonitrile

This method involves the conversion of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

References

In-Depth Technical Guide to the Spectral Data of 2,4,6-Trimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Compound Information

-

Chemical Name: (2,4,6-trimethylphenyl)methanamine

-

Synonyms: Mesitylmethanamine

-

Molecular Formula: C₁₀H₁₅N

-

Molecular Weight: 149.23 g/mol

-

Structure:

Spectral Data Summary

The following sections present the available and predicted spectral data for 2,4,6-trimethylbenzylamine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not widely published. The following tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments based on the molecular structure. Predictions are based on standard chemical shift correlation tables and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | s | 2H | Aromatic H (meta-protons) |

| ~3.75 | s | 2H | Methylene H (-CH₂-NH₂) |

| ~2.30 | s | 6H | ortho-Methyl H (-CH₃) |

| ~2.25 | s | 3H | para-Methyl H (-CH₃) |

| ~1.40 (variable) | br s | 2H | Amine H (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Aromatic C (para, C-CH₃) |

| ~136.8 | Aromatic C (ortho, C-CH₃) |

| ~134.0 | Aromatic C (ipso, C-CH₂) |

| ~129.0 | Aromatic C (meta, C-H) |

| ~43.0 | Methylene C (-CH₂) |

| ~21.0 | para-Methyl C (-CH₃) |

| ~19.5 | ortho-Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum is available and was recorded from a neat (liquid) sample.[1] The characteristic absorption bands are interpreted below.

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (primary amine, two bands expected) |

| 3010 - 3050 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch (methyl & methylene) |

| ~1610, ~1470 | Medium | Aromatic C=C Stretch |

| 1550 - 1650 | Medium | N-H Bend (scissoring) |

| ~850 | Strong | C-H Bend (out-of-plane, isolated H's) |

| 690 - 900 | Medium | N-H Wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge Ratio) | Predicted Relative Intensity | Assignment of Fragment Ion |

| 149 | Medium | [M]⁺ (Molecular Ion) |

| 134 | High | [M - NH]⁺ or [M - CH₃]⁺ (Loss of amino radical or methyl radical) |

| 133 | High | [M - NH₂]⁺ (Loss of amino group, formation of benzyl cation) |

| 119 | Medium | [C₉H₁₁]⁺ (Tropylium ion rearrangement after benzylic cleavage) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion from further fragmentation) |

Experimental Protocols

The following sections describe standard methodologies for obtaining the spectral data detailed above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: A nuclear magnetic resonance spectrometer (e.g., Bruker Avance 300 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A pulse angle of 30-45° with a relaxation delay of 2 seconds is common.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a thin film method is employed. A single drop of the neat liquid is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Cell Assembly: A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform capillary film between the plates. The "sandwich" is then mounted in the spectrometer's sample holder.

-

Background Collection: An initial scan of the empty spectrometer chamber is performed to obtain a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

-

Sample Analysis: The prepared sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in the inlet system.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.[2]

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for spectral characterization.

References

An In-depth Technical Guide on the Synthesis and Properties of 2,4,6-Trimethylbenzylamine

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzylamine, a significant primary amine in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the compound's chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and presents available spectral data.

Compound Profile

This compound, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core substituted with three methyl groups at the 2, 4, and 6 positions of the benzene ring.[1] This substitution pattern imparts significant steric hindrance around the aminomethyl group, influencing its reactivity and potential applications in the synthesis of complex molecules and as a ligand in coordination chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | [1] |

| CAS Number | 40393-99-5 | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | ~232 °C | [1] |

| Density | 0.945 g/mL at 25 °C (predicted) | --- |

| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane. Insoluble in water. | Inferred from general amine properties |

Synthetic Pathways

Pathway A: Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This pathway involves the formylation of mesitylene to 2,4,6-trimethylbenzaldehyde, followed by reductive amination to yield the target primary amine.

Caption: Synthetic route to this compound via reductive amination.

Pathway B: Reduction of 2,4,6-Trimethylbenzonitrile

This alternative pathway begins with the synthesis of 2,4,6-trimethylaniline (mesidine) from mesitylene, followed by conversion to the corresponding benzonitrile via a Sandmeyer reaction. The nitrile is then reduced to the primary amine.

Caption: Synthetic route to this compound via nitrile reduction.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its precursors. These are constructed based on established organic chemistry principles and procedures for analogous compounds.

Synthesis of 2,4,6-Trimethylbenzaldehyde (Precursor for Pathway A)

This procedure is adapted from the Gattermann-Koch reaction for the formylation of electron-rich aromatic compounds.

Experimental Workflow: Gattermann-Koch Formylation

Caption: Workflow for the Gattermann-Koch formylation of mesitylene.

Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser fitted with a drying tube is charged with anhydrous aluminum chloride (1.2 eq.) and copper(I) chloride (0.2 eq.) in an inert solvent such as anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Substrate: Mesitylene (1.0 eq.) is added to the stirred suspension at 0 °C.

-

Reaction: A stream of dry carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture with vigorous stirring. The temperature is maintained between 0 and 10 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the starting material is complete.

-

Workup: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.

Synthesis of this compound via Reductive Amination (Pathway A)

This protocol uses the prepared 2,4,6-trimethylbenzaldehyde and a suitable reducing agent.

Protocol:

-

Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq.) in methanol, a solution of ammonia in methanol (excess) is added. The mixture is stirred at room temperature. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted aldehyde. The aqueous layer is then made basic with a concentrated sodium hydroxide solution.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Synthesis of 2,4,6-Trimethylbenzonitrile (Precursor for Pathway B)

This multi-step synthesis starts with the nitration of mesitylene, followed by reduction to 2,4,6-trimethylaniline, and finally a Sandmeyer reaction.

Protocol:

-

Nitration of Mesitylene: Mesitylene is slowly added to a stirred mixture of concentrated nitric acid and sulfuric acid at a temperature maintained below 10 °C. After the addition, the mixture is stirred for a few hours and then poured onto ice. The precipitated 2,4,6-trimethylnitrobenzene is filtered, washed with water, and dried.

-

Reduction to 2,4,6-Trimethylaniline: The nitro compound is reduced to the corresponding aniline using a standard procedure, such as iron powder in the presence of hydrochloric acid in an ethanol/water mixture.

-

Sandmeyer Reaction:

-

Diazotization: 2,4,6-Trimethylaniline (1.0 eq.) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.1 eq.) in aqueous sodium cyanide is prepared. The cold diazonium salt solution is slowly added to this solution with vigorous stirring. The reaction mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude 2,4,6-trimethylbenzonitrile is purified by vacuum distillation or recrystallization.

-

Synthesis of this compound via Nitrile Reduction (Pathway B)

This protocol uses a powerful reducing agent to convert the nitrile to the primary amine.

Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, all under a nitrogen atmosphere. A suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask.

-

Addition of Nitrile: A solution of 2,4,6-trimethylbenzonitrile (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for several hours until the reduction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the nitrile peak).

-

Workup: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with ether.

-

Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting this compound is purified by vacuum distillation.

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 2H | Ar-H |

| ~3.7 | s | 2H | -CH ₂-NH₂ |

| ~2.3 | s | 6H | Ar-CH ₃ (ortho) |

| ~2.2 | s | 3H | Ar-CH ₃ (para) |

| ~1.5 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~137 | Ar-C (quaternary, C2, C6) |

| ~136 | Ar-C (quaternary, C4) |

| ~133 | Ar-C (quaternary, C1) |

| ~129 | Ar-C H |

| ~40 | -C H₂-NH₂ |

| ~21 | Ar-C H₃ (para) |

| ~19 | Ar-C H₃ (ortho) |

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch (primary amine) |

| 2850-3000 | Strong | C-H stretch (aliphatic and aromatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| 1450-1500 | Medium | C=C stretch (aromatic ring) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 150.1277 | [M+H]⁺ |

| 149.1199 | [M]⁺ |

| 132.1177 | [M-NH₃]⁺ |

| 119.0855 | [M-CH₂NH₂]⁺ |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a sterically hindered primary amine with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its properties and two plausible, robust synthetic pathways. The detailed experimental protocols, though constructed from established methodologies for similar transformations, offer a solid foundation for its laboratory preparation. The provided spectral data, while largely predictive, serves as a useful reference for the characterization of this compound. As with any chemical synthesis, appropriate safety measures must be strictly adhered to during its handling and preparation. Further research into the applications of this unique amine is warranted, particularly in areas where its steric bulk can be exploited to control reaction selectivity and create novel molecular architectures.

References

Preliminary Investigation of 2,4,6-Trimethylbenzylamine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzylamine, a substituted aromatic amine, presents a unique reactivity profile owing to the steric hindrance imposed by the three methyl groups on the benzene ring.[1] This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing its synthesis, key reactions, and potential applications, with a focus on its utility in organic synthesis and as a precursor for more complex molecules. The strategic placement of the methyl groups influences its nucleophilicity and basicity, making it a subject of interest in various chemical transformations. This document aims to serve as a foundational resource for researchers exploring the incorporation of the 2,4,6-trimethylbenzyl moiety into novel chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [2] |

| Appearance | Solid |

| Boiling Point | Approximately 232 °C[1] |

| Refractive Index | 1.5360 to 1.5380[1] |

| CAS Number | 40393-99-5[2] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanamine[2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This method provides high yields and purity.[1][3]

Synthesis Workflow

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2,4,6-Trimethylbenzylamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,6-Trimethylbenzylamine and its derivatives are important structural motifs in medicinal chemistry and materials science. The sterically hindered nature of the 2,4,6-trimethylphenyl (mesityl) group can impart unique pharmacological properties, improve metabolic stability, and influence the conformational preferences of drug candidates. These compounds serve as versatile building blocks and key intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers.[1][2] The chiral benzylamine moiety, in particular, is a prevalent feature in many FDA-approved drugs.[3] This document provides a detailed protocol for the synthesis of this compound derivatives via the highly efficient reductive amination pathway.

Core Synthetic Strategy: Reductive Amination Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[4] This strategy involves the reaction of a carbonyl compound (2,4,6-trimethylbenzaldehyde) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6] This method avoids the common problem of over-alkylation associated with direct alkylation of amines.[5]

A key advantage of this process is the ability to use mild reducing agents that selectively reduce the C=N double bond of the imine without affecting the C=O bond of the starting aldehyde.[4] Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this one-pot transformation.[5][6]

Visualized Experimental Workflow

The overall process for synthesizing this compound derivatives via a one-pot reductive amination is outlined below.

References

Application Notes and Protocols: 2,4,6-Trimethylbenzylamine as a Bulky Amine Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations with high selectivity and yield. Sterically hindered, non-nucleophilic bases are a critical class of reagents that can selectively deprotonate acidic protons without competing nucleophilic attack on electrophilic centers. 2,4,6-Trimethylbenzylamine, with its significant steric bulk provided by the three methyl groups on the phenyl ring, presents itself as a compelling candidate for such applications. Its structure suggests a reduced propensity for nucleophilic substitution, making it a potentially valuable tool as a proton scavenger in a variety of organic reactions.

These application notes provide a theoretical framework and generalized protocols for the evaluation and utilization of this compound as a bulky amine base. While specific, published examples of its use in this exact capacity are not extensively documented in the current literature, the principles of physical organic chemistry allow for the extrapolation of its potential applications and the design of experimental protocols to validate its efficacy.

Principle of Steric Hindrance

The efficacy of this compound as a non-nucleophilic base stems from the steric hindrance around the nitrogen atom. The ortho- and para-methyl groups on the benzene ring create a sterically congested environment, impeding the approach of the amine's lone pair to an electrophilic carbon atom. This steric shield, however, is less of an impediment to the abstraction of a sterically accessible proton, allowing the amine to function primarily as a Brønsted-Lowry base.

Caption: Steric hindrance of this compound favoring proton abstraction over nucleophilic attack.

Potential Applications

Based on its structural characteristics, this compound could be a suitable base for a range of organic transformations, including:

-

Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides, where it would act to remove a β-proton. Its bulky nature could potentially favor the formation of the Hofmann (less substituted) product.

-

Enolate Formation: Assisting in the formation of enolates from carbonyl compounds, particularly in situations where a milder, non-ionic base is preferred.

-

Condensation Reactions: Acting as a catalyst in aldol or Knoevenagel condensations by facilitating the deprotonation of the acidic α-carbon of a carbonyl compound.

-

Protecting Group Chemistry: Serving as an acid scavenger in reactions involving acid-sensitive functional groups, such as the protection of alcohols as silyl ethers.

Experimental Protocols (General)

The following are generalized protocols for evaluating the efficacy of this compound as a bulky amine base in two common reaction types. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Dehydrohalogenation of an Alkyl Halide (Hypothetical)

This protocol describes a general procedure for testing the ability of this compound to promote an E2 elimination reaction.

Materials:

-

Alkyl halide (e.g., 2-bromoheptane)

-

This compound

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 mmol, 1.0 equiv).

-

Dissolve the alkyl halide in an appropriate anhydrous solvent (5 mL).

-

Add this compound (1.2 - 2.0 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the excess amine.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-